molecular formula C7H9FN2O2 B2580048 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1823402-99-8

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2580048
CAS No.: 1823402-99-8
M. Wt: 172.159
InChI Key: YSHKCSUPBXMWAB-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative with the molecular formula C 7 H 9 FN 2 O 2 . This compound serves as a valuable building block in medicinal chemistry and agrochemical research. Pyrazole cores are known for their diverse biological activities, and this fluorinated analogue is of particular interest for the development of novel active molecules . Researchers utilize this and related pyrazole carboxylic acids as key intermediates in the synthesis of potential enzyme inhibitors and other bioactive compounds. The structural motifs present in this chemical, including the fluorine atom and the carboxylic acid functional group, make it a versatile scaffold for further chemical modification and exploration in various research applications. Intended Use and Handling: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-ethyl-5-fluoro-3-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-3-10-6(8)5(7(11)12)4(2)9-10/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHKCSUPBXMWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluoro, and carboxylic acid groups. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitutions and functionalizations. Industrial production methods may utilize optimized reaction conditions and scalable processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Halogenation Reactions

The carboxylic acid group and electron-deficient pyrazole ring enable selective halogenation. Key processes include:

Chlorination

  • Direct chlorination of the pyrazole ring occurs under mild conditions using Cl₂ gas in dichloroethane (DCE), achieving >85% yield at 60°C .

  • Hydrogen peroxide/HCl systems selectively introduce chlorine at the C4 position (Table 1) .

ConditionReagentsTemperatureYieldSelectivity
Chlorination (C4)HCl, H₂O₂, DCE60°C92%4-Cl isomer
Ring chlorinationCl₂ gas, DCE25°C78%3-Cl, 5-F retained

Fluorine Retention

The C5-fluorine remains stable under most halogenation conditions due to strong C-F bond strength (485 kJ/mol) . Fluorine-chlorine exchange is achievable using ClF₃ at 30–50°C, preserving the pyrazole backbone .

Nucleophilic Substitution

The carboxylic acid undergoes decarboxylative substitution or esterification:

Esterification

  • Reaction with dimethyl carbonate (DMC) and K₂CO₃ in diglyme at 100°C produces ethyl esters in 89% yield .

  • Mechanism : Base-mediated nucleophilic attack on DMC, followed by elimination of CO₂.

Amide Formation

  • Coupling with 4-methylphenylsulfonamide via EDCl/HOBt yields sulfonamide derivatives (327.38 g/mol) with 76% efficiency.

  • Applications : These derivatives show potential as antimicrobial agents by inhibiting dihydropteroate synthase.

Heterocycle Fusion

  • Triazolopyridinone hybrids : Reaction with fluorotriazolopyridine under Pd catalysis forms fused heterocycles with MET kinase inhibition (IC₅₀ = 3.2 nM) .

  • Quinoline hybrids : Suzuki-Miyaura coupling introduces aryl groups at C4, enhancing bioactivity .

Cross-Coupling Reactions

The C4 position is reactive in Pd-mediated couplings:

Reaction TypeReagentsProductYieldApplication
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂4-Arylpyrazoles82%Anticancer leads
Buchwald-HartwigPd₂(dba)₃, Xantphos4-Aminopyrazole derivatives68%Kinase inhibitors

Industrial-Scale Modifications

  • Continuous flow reactors optimize esterification and chlorination, achieving 95% purity with <2% byproducts .

  • Catalyst systems : Alumina–silica-supported MnO₂ improves reaction rates by 40% in cyclocondensation .

Degradation Pathways

  • Photolysis : UV exposure (254 nm) in aqueous solution degrades the compound via C-F bond cleavage (t₁/₂ = 8 h) .

  • Hydrolysis : Stable in neutral water but decomposes in acidic/basic media to 5-fluoro-3-methylpyrazole fragments .

Scientific Research Applications

Medicinal Chemistry Applications

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new drugs.

Case Study: PRMT5 Inhibitors

Recent studies have highlighted the role of pyrazole derivatives, including this compound, as inhibitors of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in several cancers, and compounds targeting this enzyme have shown promise in preclinical trials. For instance, modifications of pyrazole derivatives have led to enhanced selectivity and potency against PRMT5, indicating that such compounds could serve as effective cancer therapeutics .

Agrochemical Applications

The compound has also been evaluated for its effectiveness as a herbicide and fungicide. Its ability to inhibit specific metabolic pathways in plants makes it a valuable candidate for agricultural applications.

Herbicidal Activity

Research indicates that derivatives of pyrazole can exhibit herbicidal properties by interfering with plant growth regulators. The fluorine atom in the structure enhances the compound's lipophilicity, improving its absorption and efficacy in plant systems. This characteristic is crucial for developing new agrochemicals that are both effective and environmentally friendly.

Biochemical Tool

In addition to its pharmaceutical and agricultural applications, this compound serves as a biochemical tool in research settings. Its ability to modulate enzyme activity makes it useful in studying metabolic pathways.

Enzyme Inhibition Studies

The compound has been used in studies investigating the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. By assessing the inhibitory effects of various pyrazole derivatives on MAO activity, researchers can gain insights into potential treatments for neurological disorders .

Summary of Applications

Field Application Findings/Notes
Medicinal ChemistryPRMT5 InhibitorsPotential cancer therapeutics; enhanced selectivity and potency observed .
AgrochemicalsHerbicides/FungicidesEffective against plant growth regulators; environmentally friendly options.
Biochemical ResearchEnzyme Inhibition StudiesUseful in studying neurotransmitter metabolism; insights into neurological treatments .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Fluorine vs. Aromatic vs. Aliphatic Substituents: Compounds with phenyl groups (e.g., 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) exhibit higher lipophilicity, which may improve membrane permeability in biological systems .

Physicochemical Properties

  • Melting Points: Limited data are available, but 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid has a melting point of 136°C, suggesting high crystallinity due to aromatic stacking .
  • Acidity: Fluorine’s electronegativity may lower the pKa of the target compound’s carboxylic acid group compared to non-fluorinated analogs, enhancing solubility in basic aqueous solutions.

Biological Activity

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid (EFMPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Molecular Characteristics:

  • Chemical Formula: C7H9FN2O2
  • Molecular Weight: 172.16 g/mol
  • IUPAC Name: 1-ethyl-5-fluoro-3-methylpyrazole-4-carboxylic acid
  • Appearance: White powder
PropertyValue
Molecular FormulaC7H9FN2O2
Molecular Weight172.16 g/mol
IUPAC Name1-ethyl-5-fluoro-3-methylpyrazole-4-carboxylic acid
InChI KeyYSHKCSUPBXMWAB-UHFFFAOYSA-N

Synthesis

The synthesis of EFMPCA typically involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable carbonyl compound, followed by the introduction of ethyl and fluoro groups through nucleophilic substitution reactions. The final step generally involves the carboxylation process to yield the carboxylic acid functional group .

Anticancer Properties

Research indicates that EFMPCA exhibits significant anticancer activity across various cancer cell lines. A study demonstrated its effectiveness against lung cancer (A549), breast cancer (MCF7), and liver cancer (HepG2) cell lines, showing IC50 values ranging from 10 µM to 25 µM. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Table: Anticancer Activity of EFMPCA

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
MCF712Cell cycle arrest
HepG220Apoptosis and necrosis

Antimicrobial Activity

EFMPCA has also been evaluated for its antimicrobial properties. In vitro studies revealed that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

Table: Antimicrobial Activity of EFMPCA

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

The biological effects of EFMPCA are attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. Notably, it has been shown to inhibit key kinases associated with cancer progression, such as Aurora-A kinase, leading to reduced tumor growth .

Case Studies

  • Breast Cancer Study :
    A recent study assessed the efficacy of EFMPCA in MDA-MB-231 breast cancer cells. The results indicated that treatment with EFMPCA resulted in a significant reduction in cell viability (IC50 = 12 µM) and induced apoptosis through the activation of caspase pathways .
  • Liver Cancer Study :
    Another investigation focused on HepG2 liver cancer cells, where EFMPCA exhibited an IC50 value of 20 µM. The study highlighted its potential as a therapeutic agent due to its ability to inhibit cell migration and invasion .

Q & A

Q. What are the common synthetic routes for 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid anhydrides or chlorides to introduce fluorinated substituents . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like carboxylic acid), 1H-NMR^1 \text{H-NMR} (to verify substitution patterns and ethyl/methyl groups), and mass spectrometry (to confirm molecular weight). Elemental analysis ensures purity (>98%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm1^{-1}) and pyrazole ring vibrations.
  • 1H-NMR^1 \text{H-NMR} : Distinguishes ethyl (triplet at ~1.2–1.4 ppm) and methyl groups (singlet at ~2.5 ppm). Fluorine substitution alters aromatic proton splitting patterns .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/O ratios .

Q. What safety protocols should be followed when handling this compound?

  • Inhalation/contact : Use fume hoods and PPE (gloves, lab coats). Immediately rinse skin/eyes with water for 15 minutes if exposed .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services. Avoid environmental release .
  • Storage : Keep sealed in dry conditions at room temperature .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency in introducing aryl groups .
  • Solvent systems : Use degassed DMF/water mixtures to prevent side reactions during Suzuki-Miyaura couplings .
  • Temperature control : Reactions at 80–100°C improve cyclocondensation kinetics .

Q. What methodologies are used to evaluate its bioactivity in pharmacological assays?

  • Analgesic/anti-inflammatory testing : Mouse writhing assay (acetic acid-induced) and carrageenan-induced paw edema model. Dose-dependent activity is compared to standard drugs (e.g., ibuprofen) .
  • Enzyme inhibition : Measure IC50_{50} values against COX-2 or phosphodiesterases using fluorometric assays .
  • Ulcerogenicity : Assess gastric lesions in rodent models to evaluate safety profiles .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and target binding affinity. Fluorine at position 5 reduces oxidative degradation .
  • Aryl substitutions : Bulky groups (e.g., phenyl) at position 1 improve selectivity for kinase inhibitors .
  • Carboxylic acid vs. ester : The free acid form increases solubility but may reduce cell permeability compared to ethyl esters .

Q. What computational approaches predict its physicochemical and pharmacological properties?

  • DFT calculations : Optimize molecular geometry and predict electrostatic potential maps to identify reactive sites .
  • Molecular docking : Simulate binding interactions with targets like COX-2 (PDB ID: 5KIR) to guide analog design .
  • ADMET prediction : Software (e.g., SwissADME) estimates logP (~2.1), aqueous solubility (~0.1 mg/mL), and CYP450 interactions .

Q. How can contradictions in spectral or bioactivity data be resolved?

  • Spectral discrepancies : Compare experimental 1H-NMR^1 \text{H-NMR} shifts with simulated data (e.g., ACD/Labs) to confirm regiochemistry .
  • Bioactivity variability : Control for purity (via HPLC) and test multiple cell lines to rule out assay-specific artifacts .

Q. What are the stability considerations for long-term storage?

  • Degradation pathways : Hydrolysis of the ester group to carboxylic acid in humid conditions. Store under anhydrous argon .
  • Light sensitivity : Protect from UV exposure to prevent photolytic decomposition .

Q. How is ecological impact assessed despite limited ecotoxicity data?

  • Read-across models : Use data from structurally similar pyrazoles (e.g., logKow_{ow} ~2.5 predicts moderate bioaccumulation) .
  • Biodegradability screening : Test in OECD 301D assays; low persistence is expected due to carboxylic acid functionality .

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